1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-piperidin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-3-5-16-10(11(13)17)6-9(15-16)8-2-1-4-14-7-8/h6,8,14H,1-5,7H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAWZSZWKDTFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluoroethyl group and a piperidine moiety, which contributes to its unique pharmacological properties. The presence of the fluoroethyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes, modulating their activity. This interaction may lead to various biological responses, including anti-inflammatory and anticancer effects.
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to potentially bind to DNA or interfere with signaling pathways involved in cell proliferation .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole compounds exhibit substantial anti-inflammatory activity comparable to standard drugs like diclofenac . The presence of the piperidine group is thought to enhance this activity.
3. Antimicrobial Properties
Pyrazole derivatives have also been explored for their antimicrobial effects against various bacterial strains. Compounds containing piperidine moieties have shown promising results against pathogens such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Effects: Fluoroethyl vs. Ethyl/Chloropyridinyl: The 2-fluoroethyl group in the target compound enhances metabolic resistance compared to non-fluorinated analogs (e.g., ethyl in ’s compound). Chloropyridinyl groups (e.g., tetraniliprole) confer specificity for insecticidal targets . Piperidin-3-yl vs. Thiophen-3-yl/Trifluoromethyl: The piperidine ring may facilitate interactions with central nervous system (CNS) targets due to its basicity, while thiophene or trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects .
Carboxamide Modifications :
Pharmacological and Biochemical Profiles
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors.
Cyclocondensation of 1,3-diketones with hydrazines : This classical method produces polysubstituted pyrazoles efficiently. For example, phenylhydrazine condenses with ethyl acetoacetate under mild conditions to yield substituted pyrazoles with high yields (up to 95%) and short reaction times. This approach is adaptable for introducing substituents at the 3- and 5-positions of the pyrazole ring.
Acetylenic ketones as substrates : Hydrazine derivatives react with acetylenic ketones to afford pyrazoles, though regioisomer mixtures may form depending on the hydrazine used. Selective formation of regioisomers can be influenced by hydrogen bonding or catalyst choice.
1,3-Dipolar cycloaddition of diazocarbonyl compounds : This method allows direct formation of pyrazole-5-carboxylates in good yields (up to 89%) using ethyl α-diazoacetate and alkynes catalyzed by zinc triflate, offering a straightforward synthetic route.
Incorporation of the 2-Fluoroethyl Group
The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced through nucleophilic substitution or alkylation:
N-alkylation with 2-fluoroethyl halides : The pyrazole nitrogen can be alkylated using 2-fluoroethyl bromide or chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method is supported by analogous syntheses involving fluorinated alkyl groups attached to heterocycles.
Fluoroalkoxy substitution on aromatic precursors : Fluorinated alcohols (e.g., 2-fluoroethanol) can be reacted with nitro- or halogen-substituted aromatic compounds in the presence of sodium hydride to form fluoroalkoxy intermediates, which can be further transformed into the desired pyrazole derivatives.
Multi-Step Synthetic Routes and Optimization
The synthesis of 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves:
- Stepwise construction of the pyrazole ring with appropriate substituents.
- Functional group transformations to introduce the carboxamide and piperidine moieties.
- Selective N-alkylation to incorporate the 2-fluoroethyl group.
Optimization of reaction conditions, such as temperature, solvent, catalyst, and base, is critical to maximize yield and regioselectivity. For example, nucleophilic substitution reactions proceed efficiently at room temperature with potassium carbonate as base.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, EtOH, reflux | 80-95% | High regioselectivity achievable |
| 2 | Amide bond formation | Pyrazole-5-carboxylic acid chloride + 3-aminopiperidine, DCM, 0 °C to RT | ~36% | Moderate yield; requires purification |
| 3 | N-alkylation with 2-fluoroethyl halide | 2-fluoroethyl bromide + base (NaH/K2CO3), DMSO, RT | 60-90% | Efficient alkylation on pyrazole N |
| 4 | Deprotection (if needed) | Pd-catalyzed hydrogenation, MeOH | >90% | For removing Cbz protecting groups |
Research Findings and Considerations
The use of activated acid derivatives (acid chlorides) facilitates amide bond formation with piperidinyl amines but may require careful control to avoid side reactions.
Fluorinated alkylation reagents are sensitive and require anhydrous conditions and appropriate bases to avoid elimination or side reactions.
Catalytic systems such as zinc triflate and copper triflate have been reported to improve yields and selectivity in pyrazole formation and functionalization.
Regioselectivity in pyrazole synthesis can be influenced by the choice of hydrazine and diketone substrates, as well as reaction conditions.
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or amides, followed by fluorination and piperidine substitution. Key steps include:
- Fluoroethylation : Use 2-fluoroethyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoroethyl group.
- Piperidine coupling : Employ Buchwald–Hartwig amination or nucleophilic substitution with 3-bromopiperidine derivatives .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd(OAc)₂ for amination) to improve yields. Monitor intermediates via HPLC to minimize side products .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹⁹F NMR confirms fluoroethyl group integrity (δ ~ -220 ppm for CF₂), while ¹H NMR identifies piperidine proton environments (e.g., δ 2.5–3.5 ppm for N–CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 296.142) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by UV at 254 nm) .
Q. What are the primary computational tools for predicting its physicochemical properties?
- Lipophilicity : Calculate logP using Molinspiration or ChemAxon, accounting for the fluoroethyl group’s hydrophobicity (~logP +0.5 per fluorine) .
- pKa Prediction : Tools like MarvinSuite estimate basicity of the piperidine nitrogen (predicted pKa ~8.5–9.0) .
- Solubility : Use QSPR models in ACD/Labs or SwissADME, considering carboxamide hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5), ATP concentration (for kinase assays), and cell line passage number .
- Orthogonal validation : Confirm enzyme inhibition (e.g., factor Xa) via SPR (binding kinetics) and fluorogenic substrate hydrolysis .
- Metabolite interference : Use LC-MS/MS to rule out degradation products in cell-based assays .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Isosteric replacement : Substitute labile groups (e.g., replace ester with amide) to reduce CYP450 metabolism .
- Deuterium/halogenation : Introduce deuterium at benzylic positions or fluorine on the piperidine ring to block oxidation .
- Prodrug design : Mask the carboxamide as a tert-butyl carbamate to enhance oral bioavailability .
Q. How does the compound’s binding mode compare to structural analogs in crystallographic studies?
- X-ray co-crystallography (e.g., PDB 1X7A) shows the fluoroethyl group occupies a hydrophobic pocket, while the piperidine nitrogen forms salt bridges with Asp189 in factor Xa .
- Comparative analysis : Trifluoromethyl analogs (e.g., razaxaban) exhibit tighter van der Waals contacts (ΔG ~-2.3 kcal/mol) but reduced solubility .
Q. What experimental designs are recommended for elucidating off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
